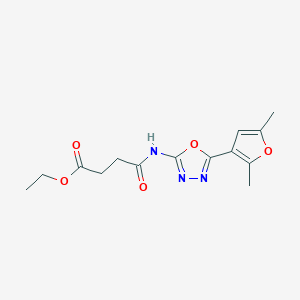

Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group and linked to an ethyl 4-oxobutanoate moiety. The 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, confers electron-withdrawing properties and metabolic stability, which are advantageous in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-4-20-12(19)6-5-11(18)15-14-17-16-13(22-14)10-7-8(2)21-9(10)3/h7H,4-6H2,1-3H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIANSJDWUSAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(OC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a compound that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities. These compounds exhibit various pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The incorporation of different substituents on the oxadiazole ring can enhance these activities and lead to the development of novel therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole scaffold can inhibit enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Interaction with Nucleic Acids : The oxadiazole moiety can bind to nucleic acids, disrupting essential cellular processes and leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the oxadiazole structure could enhance its selectivity and potency against malignant cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays:

- Bacterial Inhibition : Studies have reported that certain oxadiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in preclinical settings:

- Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that those with furan substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-furan counterparts .

- Antimicrobial Activity Assessment : Another study assessed the antibacterial activity of various oxadiazole derivatives and found that those containing electron-withdrawing groups significantly increased antimicrobial efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the 1,3,4-oxadiazole, thiadiazole, and thiazole families. Key distinctions lie in heterocyclic cores, substituents, and biological activities:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Influence: 1,3,4-Oxadiazoles (target compound, LMM5, LMM11): These exhibit metabolic stability and are associated with enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11). The absence of sulfur in the core may reduce toxicity compared to thiadiazoles . Thiadiazoles (e.g., in ) may exhibit higher reactivity but lower stability .

Substituent Effects: The 2,5-dimethylfuran-3-yl group in the target compound increases lipophilicity compared to LMM11’s unsubstituted furan-2-yl, which could enhance cellular uptake . Sulfamoyl benzamide groups in LMM5/LMM11 contribute to hydrogen bonding and enzyme inhibition, whereas the target compound’s ethyl oxobutanoate may prioritize solubility over direct target binding .

Biological Activity :

- LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, suggesting that the target compound’s oxadiazole core and furan substituent may confer similar mechanisms .

- Thiazole derivatives (e.g., ) are often intermediates in drug synthesis but lack explicit activity data in the evidence provided .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl oxobutanoate derivatives (e.g., alkylation of bromobutanoate esters, as in ) . Commercial availability of analogs () suggests feasible scalability for the target compound .

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs, empirical data on its physicochemical properties (e.g., logP, solubility) and biological efficacy are absent in the provided evidence. Future studies should prioritize:

- Enzymatic Assays : Testing for thioredoxin reductase or antifungal activity.

- ADMET Profiling : Evaluating metabolic stability, toxicity, and bioavailability.

- Structural Optimization : Comparing dimethylfuran with other substituents (e.g., methoxyphenyl in LMM5) to balance lipophilicity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.